2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol
Description
This compound, identified as BH26540 (CAS: 896809-45-3), is a diaryl pyrimidine derivative with a molecular formula of C25H19BrF3N3O3 and a molecular weight of 546.34 g/mol . Its structure features a pyrimidine core substituted with:
- A 2-amino group at position 2.
- A 4-bromophenyl group at position 3.
- A 4-bromobenzyloxy-substituted phenol moiety at position 3.
Properties
Molecular Formula |
C23H17Br2N3O2 |
|---|---|
Molecular Weight |
527.2 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17Br2N3O2/c24-16-5-1-14(2-6-16)13-30-18-9-10-19(21(29)11-18)22-20(12-27-23(26)28-22)15-3-7-17(25)8-4-15/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
UKIIUGDWBINCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and bromophenyl groups. The final step involves the attachment of the bromobenzyl group to the phenol ring. Common reagents used in these reactions include bromine, amino compounds, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution of the bromine atoms could introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medical research.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and bromophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variants and their properties:
Key Findings from Comparative Analysis
Electron-Withdrawing vs. Electron-Donating Groups
- Bromine’s halogen bonding capability may also strengthen interactions with biological targets, as seen in FPR2 agonists with bromophenyl groups .
- Methoxy Groups : Compounds like ZINC2345177 (4-methoxyphenyl) exhibit reduced steric hindrance compared to bromine, which may favor solubility but reduce binding affinity .
Antiviral Activity
- AP-NP (naphthyl-substituted) showed the strongest binding to the hACE2-S protein (ΔG = -9.8 kcal/mol), outperforming AP-4-Me-Ph (ΔG = -8.2 kcal/mol) . The target compound’s dual bromine substituents could theoretically enhance binding through hydrophobic interactions, but computational validation is lacking.
Antimicrobial Potential
- Thiophene-oxadiazole derivatives with 4-bromobenzyl groups (e.g., 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) demonstrated moderate antimicrobial activity .
Biological Activity
The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol is a complex organic molecule notable for its unique structural features, including a pyrimidine ring and multiple aromatic systems. Its molecular formula is , with a molecular weight of approximately 527.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Structural Characteristics
The structure of the compound allows for diverse interactions with biological targets, which may lead to various therapeutic effects. The presence of bromine substituents enhances the compound's lipophilicity and may influence its binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the bromophenyl group is believed to enhance its interaction with microbial membranes, potentially leading to increased permeability and cell death. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disrupting cellular processes or inhibiting essential enzymes.
Anticancer Activity
The anticancer potential of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol has been explored in several studies. Preliminary findings suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on different cancer cell lines, it was found to exhibit IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis indicated that the bromine substituents play a crucial role in enhancing cytotoxicity by facilitating stronger interactions with target proteins involved in cancer progression.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : It may interact with certain receptors, leading to altered signal transduction pathways that promote apoptosis in cancer cells.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) generation has been observed, contributing to cell death in various assays.
Comparative Analysis with Similar Compounds
A comparison of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol with structurally similar compounds reveals unique biological activities attributed to its specific substituents.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-(4-bromophenyl)pyrimidine | Pyrimidine ring with amino and bromophenyl groups | Lacks phenolic substitution |
| 5-(4-Bromophenyl)-2-amino-pyrimidin-4-ol | Contains hydroxyl group instead of methoxy | Different hydroxyl positioning |
| 3-(4-Bromophenyl)-5-methyl-pyrimidine | Methyl substitution instead of methoxy | Simpler structure with fewer functional groups |
This table illustrates how variations in substitution patterns can significantly influence biological activity, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
